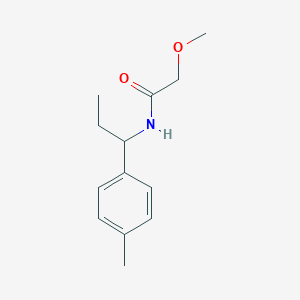![molecular formula C9H13FN2O3S B14900527 n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide: is an organic compound with the molecular formula C9H13FN2O3S. It is characterized by the presence of a sulfamide group attached to a phenyl ring substituted with fluoro and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide typically involves the reaction of 3-fluoro-4-methoxyphenyl ethylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid
Major Products Formed:
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Chemistry: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions of sulfamide-containing molecules with biological targets .
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for drug development, particularly in the treatment of diseases where sulfamide derivatives are effective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide involves its interaction with specific molecular targets. The sulfamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluoro and methoxy groups on the phenyl ring may enhance the compound’s binding affinity and specificity for certain targets .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their signaling activity.
Proteins: Interaction with proteins can alter their function and stability.
Comparaison Avec Des Composés Similaires
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]aniline
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]-3-methylaniline
- n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]-N-methylamine
Uniqueness: n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13FN2O3S |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-4-[1-(sulfamoylamino)ethyl]benzene |
InChI |
InChI=1S/C9H13FN2O3S/c1-6(12-16(11,13)14)7-3-4-9(15-2)8(10)5-7/h3-6,12H,1-2H3,(H2,11,13,14) |
Clé InChI |
HGCDYJKLQQGNFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)F)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


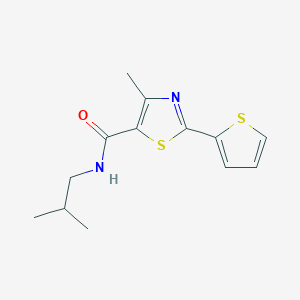
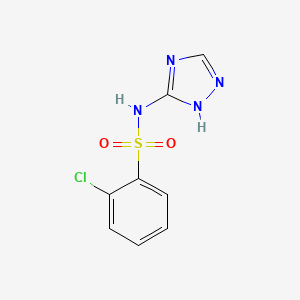


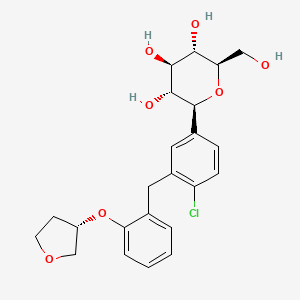
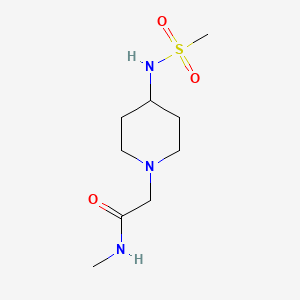
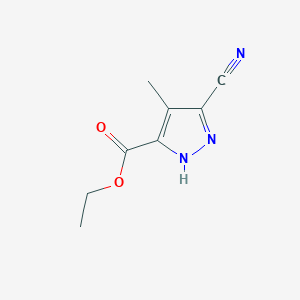

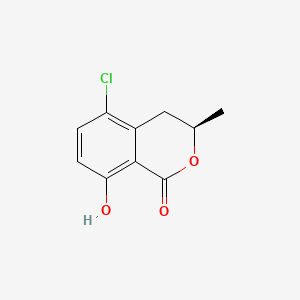
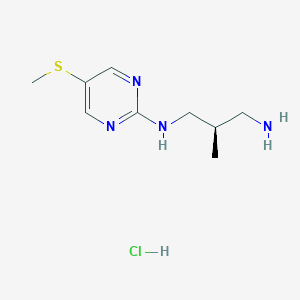
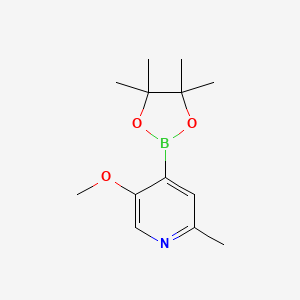

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
